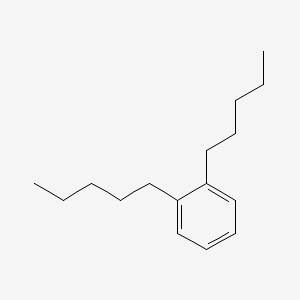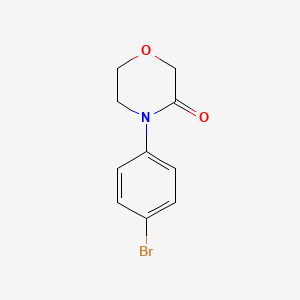
4-(4-Bromophenyl)morpholin-3-one
概要
説明
4-(4-Bromophenyl)morpholin-3-one is a chemical compound with the molecular formula C10H10BrNO2 and a molecular weight of 256.1 g/mol It is a morpholine derivative, characterized by the presence of a bromophenyl group attached to the morpholinone ring
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, gas or vapours, avoiding contact with skin and eyes, and wearing protective gloves and eye protection .
作用機序
Target of Action
A structurally similar compound, 4-(4-aminophenyl)morpholin-3-one, has been used as a precursor in the synthesis of factor xa inhibitors . Factor Xa is a serine protease involved in the blood coagulation process .
Mode of Action
If we consider its structural similarity to 4-(4-aminophenyl)morpholin-3-one, it might interact with its target enzyme (like factor xa) and inhibit its activity
Biochemical Pathways
Based on its potential role as a factor xa inhibitor, it could be involved in the regulation of the coagulation cascade .
Result of Action
If it acts as a Factor Xa inhibitor, it could potentially prevent the conversion of prothrombin to thrombin, thereby inhibiting blood coagulation .
準備方法
The synthesis of 4-(4-Bromophenyl)morpholin-3-one typically involves the reaction of 4-bromophenylamine with ethylene oxide, followed by cyclization to form the morpholinone ring . The process can be summarized as follows:
Reaction of 4-bromophenylamine with ethylene oxide: This step forms an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form this compound.
Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. Common conditions include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
化学反応の分析
4-(4-Bromophenyl)morpholin-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium iodide or potassium fluoride.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a different aryl or alkyl group.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4-(4-Bromophenyl)morpholin-3-one has several scientific research applications:
類似化合物との比較
4-(4-Bromophenyl)morpholin-3-one can be compared with other morpholine derivatives, such as:
4-(4-Chlorophenyl)morpholin-3-one: Similar structure but with a chlorine atom instead of bromine.
4-(4-Fluorophenyl)morpholin-3-one: Contains a fluorine atom in place of bromine.
4-(4-Methylphenyl)morpholin-3-one: Features a methyl group instead of a halogen.
The uniqueness of this compound lies in its specific bromine substitution, which imparts distinct chemical properties and reactivity compared to its analogs .
特性
IUPAC Name |
4-(4-bromophenyl)morpholin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c11-8-1-3-9(4-2-8)12-5-6-14-7-10(12)13/h1-4H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMBYXUOLCRIIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


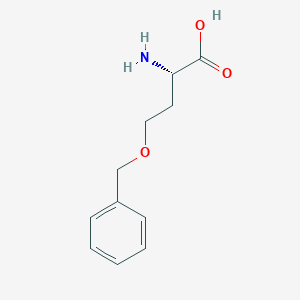
![N-[4-(bromomethyl)-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B3192488.png)


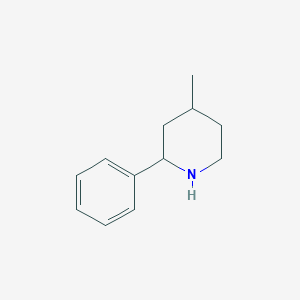
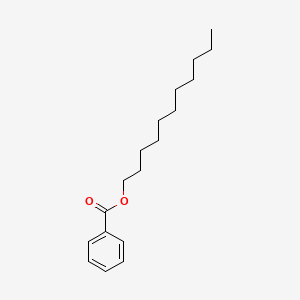
![tert-butyl N-[(3,6-dichloropyridazin-4-yl)methyl]carbamate](/img/structure/B3192526.png)
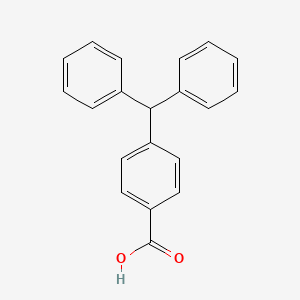
![Ethane-1,2-diyl bis[(2-chloroethyl)carbamate]](/img/structure/B3192544.png)


![1-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-methylurea](/img/structure/B3192562.png)
